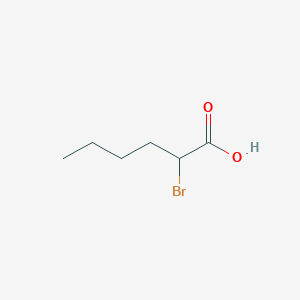

2-Bromohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTPKMIMXLTOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883244 | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-05-7 | |

| Record name | 2-Bromohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bromo-n-caproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOHEXANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GKX2FXIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Bromohexanoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 616-05-7), a key intermediate in various organic syntheses. The information is presented to be a valuable resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

This compound is a colorless to light brown liquid at room temperature.[1][2] It is characterized by the presence of a bromine atom at the alpha-carbon relative to the carboxylic acid group, which imparts significant reactivity, making it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

Data Presentation: Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [5] |

| Molecular Weight | 195.05 g/mol | [5] |

| Melting Point | 4 °C | [1][3] |

| Boiling Point | 136-138 °C at 18 mmHg | [1][3][5] |

| Density | 1.37 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.472 | [3][5] |

| Solubility | Soluble in alcohol and diethyl ether.[5] Very slightly soluble in water.[5] | |

| pKa (Predicted) | 2.97 ± 0.21 | [3] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined by packing a small amount into a capillary tube and heating it slowly in a melting point apparatus.[6][7][8] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[6][7] For a pure compound, this range is typically narrow.

General Procedure:

-

A small, finely powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperatures at which melting begins and is complete are recorded.[8]

Boiling Point Determination

The boiling point of a liquid organic compound is the temperature at which its vapor pressure equals the atmospheric pressure.[9] A common method for micro-scale determination involves a Thiele tube or a similar apparatus.[10][11]

General Procedure:

-

A small volume of the liquid is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is heated gently in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]

Density Determination

The density of a liquid is its mass per unit volume.[13] It is typically determined by measuring the mass of a known volume of the liquid.

General Procedure:

-

The mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder is accurately measured.[13][14]

-

The container is filled with the liquid to a calibrated mark, and the total mass is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by its volume.[15]

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be measured using a refractometer.[16]

General Procedure:

-

A few drops of the liquid are placed on the prism of an Abbe refractometer.[16]

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The refractive index is read directly from the instrument's scale.[16] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination

The solubility of an organic acid can be qualitatively assessed in various solvents to understand its polarity and acidic nature.

General Procedure:

-

A small amount of the compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume (e.g., 0.75 mL) of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, diethyl ether).[17][18]

-

The mixture is shaken vigorously.

-

The compound is classified as soluble if it dissolves completely, and insoluble if it does not.[19] The solubility in aqueous acidic and basic solutions can provide information about the presence of acidic or basic functional groups.[18]

Synthesis Workflow

This compound is commonly synthesized from hexanoic acid via the Hell-Volhard-Zelinsky reaction.[20][21][22] This reaction involves the alpha-bromination of a carboxylic acid in the presence of a phosphorus catalyst.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 616-05-7: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-ブロモヘキサン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 15. homesciencetools.com [homesciencetools.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.ws [chem.ws]

- 20. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Bromohexanoic Acid (CAS: 616-05-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromohexanoic acid (CAS 616-05-7), a pivotal chemical intermediate in various fields of chemical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Identification Data

This compound, also known as α-Bromocaproic acid, is an alpha-brominated carboxylic acid.[1] Its structure, featuring a reactive bromine atom on the carbon adjacent to the carboxyl group, makes it a versatile reagent for organic synthesis.[2] It typically appears as a colorless to pale yellow or light brown liquid.[3][4]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source(s) |

| CAS Number | 616-05-7 | [5][6] |

| Molecular Formula | C₆H₁₁BrO₂ | [4][5] |

| Molecular Weight | 195.05 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | DL-α-Bromocaproic acid, 2-Bromocaproic acid, α-Bromo-n-caproic acid | [3][5] |

| SMILES | CCCCC(Br)C(=O)O | [6] |

| InChIKey | HZTPKMIMXLTOSK-UHFFFAOYSA-N | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear light brown to brown liquid | [5] |

| Melting Point | 4 °C | [5][7][8] |

| Boiling Point | 136-138 °C at 18 mmHg | [5] |

| Density | 1.37 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.472 | [5] |

| Flash Point | >110 °C (>230 °F) | [5] |

| Water Solubility | Soluble | [5] |

| Solubility in Organics | Soluble in alcohol and diethyl ether | [5] |

| pKa | 2.97 ± 0.21 (Predicted) | [5] |

Table 3: Safety and Hazard Information

| Hazard Category | GHS Classification | Source(s) |

| GHS Pictograms | Corrosion, Acute Toxicity | [6] |

| Signal Word | Danger | [6] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. | [6] |

| Hazard Class | 8 (Corrosive) | [8] |

| UN Number | 3265 | [8] |

Synthesis and Experimental Protocols

The industrial synthesis of this compound is typically achieved through the alpha-bromination of hexanoic acid.[3] The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the described industrial synthesis method.[8]

Objective: To synthesize this compound via bromination of hexanoic acid.

Materials:

-

Hexanoic acid

-

Dried bromine (Br₂)

-

Phosphorus trichloride (B1173362) (PCl₃) (catalyst)

Procedure:

-

Combine dried bromine and hexanoic acid in a suitable reaction vessel.

-

Carefully introduce a catalytic amount of phosphorus trichloride to the mixture to initiate the reaction.

-

Heat the reaction mixture to a temperature of 65-70 °C. The evolution of hydrogen bromide (HBr) gas indicates the progression of the bromination. Maintain this temperature for 5-6 hours.

-

After the initial reaction period, increase the temperature to 100 °C to drive the reaction to completion.

-

Upon completion, subject the crude product to distillation under reduced pressure (vacuum distillation).

-

Collect the fraction that distills between 132-140 °C at 2 kPa. This fraction is the purified this compound.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a crucial building block in organic synthesis, valued for its ability to participate in nucleophilic substitution and coupling reactions.[1][4]

Pharmaceutical and Agrochemical Intermediate

The compound serves as a key precursor in the manufacturing of various Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][8] The reactive bromine atom can be readily displaced to introduce other functional groups or to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]

-

Pharmaceuticals: It is used as an intermediate in the synthesis of compounds like Bromoisovalerate, which has hypnotic sedative properties.[8]

-

Agrochemicals: It is indispensable for producing the synthetic pyrethroid insecticide Fluvalinate.[8]

Caption: Application pathways for this compound in synthesis.

Analytical Chemistry

This compound has been employed as an internal standard for the determination of trans,trans-muconic acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Biological Research

Recent studies have investigated the biological effects of this compound. For instance, it has been shown to act as an inhibitor of polyhydroxyalkanoate (PHA) and rhamnolipid synthesis in the bacterium Pseudomonas aeruginosa.[9] Research indicates that it has a more pronounced inhibitory effect on these biosynthetic pathways compared to its longer-chain analogs like 2-bromooctanoic and 2-bromodecanoic acid.[9]

Caption: Inhibition of bacterial synthesis pathways by this compound.

Conclusion

This compound (CAS 616-05-7) is a chemical of significant industrial and research importance. Its well-defined physicochemical properties and versatile reactivity make it an essential intermediate in the synthesis of a wide array of valuable compounds, from life-saving pharmaceuticals to effective agrochemicals. The detailed protocols for its synthesis and its expanding applications in biological and analytical research underscore its continuing relevance to the scientific community. Proper safety and handling procedures are paramount when working with this corrosive compound.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 616-05-7 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 616-05-7: this compound | CymitQuimica [cymitquimica.com]

- 5. Cas 616-05-7,DL-2-Bromohexanoic acid | lookchem [lookchem.com]

- 6. This compound | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. innospk.com [innospk.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic data of 2-Bromohexanoic acid

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromohexanoic Acid

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 616-05-7), a key intermediate in various organic syntheses.[1][2] The data presented is essential for the structural elucidation and quality control of this compound in research and development settings.

Structural and Physical Properties

This compound is a carboxylic acid with a bromine atom at the alpha (C2) position.[2] It is typically a colorless to pale yellow liquid at room temperature.[2][3]

Spectroscopic Data Analysis

The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis of this compound reveals characteristic absorptions for a carboxylic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2960, 2870 | Medium-Strong | C-H stretch (Aliphatic) |

| 1715 | Strong | C=O stretch (Carbonyl) |

| 1460, 1420 | Medium | C-H bend (Aliphatic) |

| 1290 | Medium | C-O stretch |

| 930 | Broad | O-H bend |

| 650 | Medium | C-Br stretch |

Table 1: Summary of key FT-IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[5]

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for each unique proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | H -O-C=O |

| ~4.25 | Triplet (t) | 1H | CH -Br |

| ~2.10 | Multiplet (m) | 2H | -CH₂ -CH(Br)- |

| ~1.45 | Multiplet (m) | 2H | -CH₂ -CH₂-CH(Br)- |

| ~1.35 | Sextet | 2H | CH₃-CH₂ - |

| ~0.90 | Triplet (t) | 3H | CH₃ -CH₂- |

Table 2: Summary of ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a signal for each unique carbon atom in the structure.[6]

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O |

| ~45 | C H-Br |

| ~35 | C H₂-CH(Br) |

| ~28 | -C H₂-CH₂-CH(Br)- |

| ~22 | CH₃-C H₂- |

| ~14 | C H₃- |

Table 3: Summary of ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine (with two major isotopes, ⁷⁹Br and ⁸¹Br) results in a characteristic M+2 isotope pattern for bromine-containing fragments.

| m/z | Interpretation |

| 194/196 | [M]⁺, Molecular ion peak |

| 115 | [M - Br]⁺, Loss of bromine radical |

| 73 | [COOH-CH-CH₃]⁺ (from rearrangement) |

| 45 | [COOH]⁺ |

Table 4: Key fragments in the mass spectrum of this compound.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or Neat (as a thin film between salt plates). For a neat sample, a drop of the liquid is placed on a KBr or NaCl plate, and another plate is pressed on top to create a thin capillary film.[1][7]

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background scan of the empty sample holder is performed first. The sample is then scanned, and the resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) is commonly used, often coupled with Gas Chromatography (GC-MS) for sample introduction.[1]

-

Instrument: A GC-MS system or a direct insertion probe on a mass spectrometer.

-

Data Acquisition: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of this compound.

Workflow for spectroscopic characterization.

References

- 1. This compound | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 616-05-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Hexanoic acid, 2-bromo- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. DL-2-Bromohexanoic acid(616-05-7) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromohexanoic Acid

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-bromohexanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and analysis, and visual representations of the molecular structure and experimental workflow.

Introduction

This compound is a halogenated carboxylic acid with applications in organic synthesis, serving as a building block for various pharmaceutical and specialty chemical products. Understanding its structure and purity is critical, and NMR spectroscopy is a primary analytical technique for this purpose. This guide offers a detailed examination of its spectral features.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, detailed, and assigned raw NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy, including the influence of electronegative substituents and empirical data from analogous compounds.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the protons at each position of the carbon chain. The electron-withdrawing effects of the bromine atom and the carboxylic acid group will cause a downfield shift for protons closer to these functionalities.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 4.2 - 4.4 | Triplet (t) | ~7.5 | 1H |

| H-3 | 1.9 - 2.1 | Multiplet (m) | - | 2H |

| H-4 | 1.4 - 1.6 | Multiplet (m) | - | 2H |

| H-5 | 1.3 - 1.5 | Sextet | ~7.4 | 2H |

| H-6 | 0.9 - 1.0 | Triplet (t) | ~7.3 | 3H |

| COOH | 10.0 - 12.0 | Singlet (s, broad) | - | 1H |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in this compound. The carbon attached to the bromine (C-2) and the carbonyl carbon (C-1) are expected to be significantly downfield.

| Assignment | Chemical Shift (δ, ppm) |

| C-1 (COOH) | 170 - 175 |

| C-2 (CHBr) | 45 - 55 |

| C-3 (CH₂) | 30 - 35 |

| C-4 (CH₂) | 25 - 30 |

| C-5 (CH₂) | 20 - 25 |

| C-6 (CH₃) | 10 - 15 |

Experimental Protocols

A standardized protocol for the NMR analysis of small molecules like this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

-

Shimming: Perform manual or automated shimming of the magnetic field to ensure homogeneity and improve spectral resolution.

-

Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during acquisition.

-

Parameter Setup for ¹H NMR:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

Parameter Setup for ¹³C NMR:

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Visualizations

Molecular Structure and Proton Connectivity

The following diagram illustrates the molecular structure of this compound and the coupling relationships between adjacent protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton coupling.

Experimental Workflow for NMR Analysis

The following flowchart outlines the key stages involved in the NMR spectral analysis of this compound, from sample receipt to final data interpretation.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromohexanoic acid. Understanding the fragmentation pathways of this and similar molecules is crucial for structural elucidation, impurity profiling, and metabolite identification in research, and pharmaceutical development. This document outlines the major fragmentation mechanisms, presents quantitative data from mass spectral databases, and provides a general experimental protocol for analysis.

Molecular Structure and Properties

This compound is a halogenated carboxylic acid with the following key properties:

-

Molecular Weight: 195.05 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁶O, ⁷⁹Br)[2]

-

Monoisotopic Mass: 193.99424 Da[2]

The presence of two electronegative atoms (bromine and oxygen) and a carboxylic acid functional group dictates its fragmentation behavior under mass spectrometric analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The mass spectrum is notable for the presence of bromine's isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in a nearly 1:1 natural abundance. This results in pairs of peaks (M⁺ and M+2) for any fragment containing a bromine atom, separated by two mass-to-charge units (m/z).

Major Fragment Ions and Their Proposed Structures

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data for the most significant ions are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 194/196 | [C₆H₁₁BrO₂]⁺ | C₆H₁₁BrO₂ | Molecular Ion (M⁺) |

| 115 | [C₆H₁₁O₂]⁺ | C₆H₁₁O₂ | Loss of Bromine radical (•Br) |

| 71 | [C₄H₇O]⁺ | C₄H₇O | Alpha-cleavage with loss of •CH(Br)COOH |

| 57 | [C₄H₉]⁺ | C₄H₉ | Alkyl fragment |

| 45 | [COOH]⁺ | COOH | Carboxyl group |

Note: The relative intensities of peaks can vary slightly between different instruments and experimental conditions.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₆H₁₁BrO₂]⁺) is driven by the presence of the carboxylic acid and the bromine atom. The following sections describe the primary fragmentation pathways.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for compounds containing heteroatoms. In this compound, cleavage of the carbon-carbon bond adjacent to the carboxyl group or the bromine atom can occur.

-

Loss of the Butyl Radical: Cleavage between C2 and C3 results in the loss of a butyl radical (•C₄H₉) to form a resonance-stabilized cation at m/z 138/140.

-

Loss of the Carboxyl Group: Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of a •COOH radical, resulting in a fragment at m/z 150/152. However, this is generally less favorable than other pathways.

Cleavage of the Carbon-Bromine Bond

The C-Br bond is relatively weak and susceptible to cleavage. Homolytic cleavage results in the loss of a bromine radical (•Br), leading to the formation of an ion at m/z 115.

McLafferty Rearrangement

Carboxylic acids with a gamma-hydrogen are known to undergo the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This results in the formation of a neutral alkene and a charged enol. For this compound, this would lead to a fragment containing the bromine atom.

Fragmentation of the Alkyl Chain

The butyl side chain can undergo fragmentation, leading to a series of alkyl cations, typically differing by 14 Da (a CH₂ group). This gives rise to smaller fragments observed in the lower m/z region of the spectrum.

Experimental Protocol: GC-MS Analysis

Sample Preparation (Derivatization)

-

Esterification: A common method is to convert the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with a methylating agent such as diazomethane, or more commonly and safely, with BF₃ in methanol (B129727) or by using trimethylsilyldiazomethane (B103560) (TMSD).

-

Silylation: Alternatively, the acidic proton can be replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Gas Chromatography (GC) Conditions

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically used.

-

Injector: Split/splitless injector, typically operated at 250-280 °C.

-

Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-70 °C, hold for 1-2 minutes, and then ramp up to 250-300 °C at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: A scan range of m/z 40-400 is generally sufficient to capture the molecular ion and major fragments.

-

Ion Source Temperature: Typically maintained at 230 °C.

-

Transfer Line Temperature: Maintained at a temperature similar to the final oven temperature (e.g., 280 °C) to prevent condensation.

Conclusion

The electron ionization mass spectrum of this compound is characterized by distinct fragmentation patterns, including the loss of the bromine atom, alpha-cleavage, and McLafferty rearrangement. The isotopic signature of bromine provides a clear marker for bromine-containing fragments. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of this compound in complex matrices. The provided general GC-MS protocol serves as a starting point for developing a specific analytical method for this compound and related compounds.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-bromohexanoic acid. It details the expected vibrational modes, outlines the experimental protocol for spectral acquisition, and illustrates key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify and characterize organic molecules by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, a halogenated carboxylic acid, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the carboxylic acid moiety and the carbon-bromine bond, as well as the aliphatic hydrocarbon chain. Understanding the IR spectrum of this compound is crucial for its synthesis, purification, and quality control in various applications, including as an intermediate in pharmaceutical and agrochemical production.

Data Presentation

While publicly accessible, high-resolution spectral data with peak-by-peak assignments for this compound is limited in open-access databases, a detailed analysis of its constituent functional groups allows for the prediction of its characteristic infrared absorption bands. The following table summarizes the expected vibrational frequencies, their corresponding molecular motions, and their anticipated intensities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, very broad |

| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) | Medium to Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, sharp |

| ~1465 | C-H bend | Alkyl (CH₂) | Medium |

| ~1410 | C-O-H bend | Carboxylic Acid | Medium |

| ~1290 | C-O stretch | Carboxylic Acid | Strong |

| ~930 | O-H bend (out-of-plane) | Carboxylic Acid Dimer | Medium, broad |

| 500-600 | C-Br stretch | Alkyl Halide | Medium to Strong |

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl chain, typically appearing between 2850 and 2960 cm⁻¹.

A strong and sharp absorption peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the electron-withdrawing bromine atom on the alpha-carbon may cause a slight shift in the position of this peak.

The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a wealth of information. Key absorptions in this region include the C-O stretching and in-plane O-H bending vibrations of the carboxylic acid, which are typically found around 1290 cm⁻¹ and 1410 cm⁻¹, respectively. The out-of-plane O-H bend of the dimerized carboxylic acid often appears as a broad band centered around 930 cm⁻¹.

Finally, the presence of the bromine atom is confirmed by a medium to strong absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.

Experimental Protocols

The acquisition of an infrared spectrum for this compound, which is a liquid at room temperature, is typically performed using the "neat" sampling technique. This involves analyzing the pure liquid without any solvent.

Methodology for "Neat" Sample Analysis using a Capillary Cell:

-

Sample Preparation: Ensure the this compound sample is free of any particulate matter or water, as these can interfere with the spectrum.

-

Cell Assembly: A demountable cell with infrared-transparent windows (e.g., sodium chloride (NaCl) or potassium bromide (KBr) plates) is used. The plates must be clean and dry.

-

Sample Application: A small drop of neat this compound is placed on the center of one of the salt plates.

-

Capillary Film Formation: The second salt plate is carefully placed on top of the first, allowing the liquid to spread and form a thin capillary film between the two plates. The plates are then secured in a sample holder.

-

Spectrometer Setup: The sample holder is placed in the beam path of the FTIR spectrometer.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition: The infrared spectrum of the this compound sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the final infrared spectrum (transmittance vs. wavenumber). The background spectrum is automatically subtracted from the sample spectrum.

-

Cleaning: After analysis, the salt plates are carefully disassembled and cleaned with a dry, volatile solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and stored in a desiccator to prevent fogging.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure of this compound and its characteristic infrared absorption bands.

Caption: Experimental workflow for obtaining the IR spectrum of neat this compound.

Caption: Correlation of functional groups in this compound with their IR signals.

Theoretical Investigations of 2-Bromohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Bromohexanoic acid. It is designed to be a valuable resource for researchers in chemistry and drug development, offering detailed data, experimental protocols, and computational methodologies.

Physicochemical and Spectroscopic Data

This compound is a halogenated carboxylic acid with the chemical formula C₆H₁₁BrO₂.[1][2][3] It is a colorless to light brown liquid at room temperature and is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a bromine atom on the alpha-carbon makes it a versatile building block for various chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 616-05-7 | [2][4] |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2][3] |

| Molecular Weight | 195.05 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.37 g/mL at 25 °C | [4] |

| Melting Point | 4 °C | [1] |

| Boiling Point | 136-138 °C at 18 mmHg | [4] |

| Refractive Index | n20/D 1.472 | [4] |

| Solubility | Soluble in alcohol and diethyl ether; very slightly soluble in water. | [4] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks/Signals | Source |

| ¹H NMR | Data available on PubChem and other databases. Specific peak assignments would require analysis of the spectrum. | [2] |

| ¹³C NMR | Data available on PubChem and ChemicalBook. Specific peak assignments would require analysis of the spectrum. | [2][5] |

| FTIR (Neat) | A broad peak for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp peak for the C=O stretch should appear around 1700 cm⁻¹. The C-Br stretch is expected in the fingerprint region. | [2] |

| Mass Spec (EI) | The molecular ion peak [M]⁺ may be weak. Common fragments would result from the loss of Br (m/z 79/81), COOH (m/z 45), and cleavage of the alkyl chain. | [2][6] |

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.[7][8][9]

Reaction:

CH₃(CH₂)₄COOH + Br₂ (with PBr₃ catalyst) → CH₃(CH₂)₃CH(Br)COOH + HBr

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid. A catalytic amount of phosphorus tribromide (PBr₃) is added.[7] The setup should be under a fume hood due to the evolution of HBr gas.

-

Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Conditions: After the addition of bromine is complete, the reaction mixture is heated to reflux for several hours to ensure complete bromination.[10]

-

Work-up: After cooling, the reaction mixture is slowly quenched by the addition of water. This hydrolyzes the intermediate acyl bromide to the desired carboxylic acid.[7]

-

Purification: The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[11]

Caption: Workflow for the synthesis of this compound.

Theoretical Studies: A Methodological Approach

Hypothetical Computational Protocol for DFT Analysis

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem would be utilized.

-

Method: Density Functional Theory (DFT) is a suitable and widely used method for such calculations. The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a standard choice for initial geometry optimizations and frequency calculations. For higher accuracy, a larger basis set like 6-311++G(d,p) could be employed.

-

Geometry Optimization: An initial structure of this compound would be built. A geometry optimization calculation would then be performed to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following the geometry optimization, a vibrational frequency calculation would be performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical infrared spectrum.

-

Electronic Properties: From the optimized structure, molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be visualized, and their energy gap calculated to assess chemical reactivity.

Caption: A typical workflow for DFT calculations on this compound.

Conformational Analysis

The flexible alkyl chain of this compound allows for multiple conformers. A conformational analysis can be performed by systematically rotating the dihedral angles of the backbone and calculating the relative energies of the resulting structures. This would identify the most stable conformer(s) and the energy barriers between them.

Reaction Mechanism Studies

Theoretical studies can elucidate the mechanism of reactions involving this compound, such as nucleophilic substitution at the alpha-carbon. This would involve:

-

Identifying Reactants, Products, and Transition States: The structures of the starting materials, products, and the transition state for the reaction would be optimized.

-

Calculating Activation Energies: The energy difference between the reactants and the transition state would provide the activation energy, offering insights into the reaction kinetics.

-

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state connects the reactants and products.

Reaction Pathways

The primary reaction pathway of interest for this compound is nucleophilic substitution at the alpha-carbon, where the bromine atom acts as a good leaving group.

Caption: Generalized SN2 reaction pathway for this compound.

Conclusion

This technical guide has summarized the key physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. While specific theoretical studies on this molecule are not abundant in the public domain, a clear computational framework for obtaining such data has been provided. This information serves as a foundational resource for researchers working with this compound in synthetic chemistry and drug development, enabling a deeper understanding of its properties and reactivity.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 616-05-7: this compound | CymitQuimica [cymitquimica.com]

- 4. 2-溴己酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. DL-2-Bromohexanoic acid(616-05-7) 13C NMR [m.chemicalbook.com]

- 6. Hexanoic acid, 2-bromo- [webbook.nist.gov]

- 7. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 8. allaboutchemistry.net [allaboutchemistry.net]

- 9. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 10. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Hell-Volhard-Zelinsky Reaction - ACS Community [communities.acs.org]

An In-depth Technical Guide to the Solubility of 2-Bromohexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromohexanoic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative data. To empower researchers in generating precise solubility profiles, a detailed experimental protocol for solubility determination is provided. Additionally, quantitative solubility data for the structurally related parent compound, hexanoic acid, is included to serve as a valuable comparative reference.

Solubility Profile of this compound

This compound (C₆H₁₁BrO₂) is a halogenated carboxylic acid with a molecular structure that lends it to solubility in a range of organic solvents. The presence of the polar carboxylic acid group allows for interactions with polar solvents, while the hexyl chain contributes to its affinity for less polar environments.[1][2] General observations indicate that this compound exhibits good solubility in common organic solvents such as ethanol (B145695) and acetone.[1]

Quantitative and Semi-Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at standard temperatures is not extensively documented in scientific literature. However, some semi-quantitative data is available, providing a useful baseline for experimental work.

| Solvent | Formula | Type | Reported Solubility | Molarity (approx.) |

| Alcohol (unspecified) | R-OH | Polar Protic | ~ 1 g / 120 mL[3] | ~ 0.043 M |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | ~ 1 g / 100 mL[3] | ~ 0.051 M |

| Chloroform | CHCl₃ | Polar Aprotic | ~ 1 g / 400 mL[3] | ~ 0.013 M |

Note: The molarity is an approximation based on the provided semi-quantitative data and the molecular weight of this compound (195.05 g/mol ). These values should be confirmed by experimental determination.

Comparative Solubility Data: Hexanoic Acid

To provide a more comprehensive, albeit comparative, dataset, the following table summarizes the quantitative solubility of the parent compound, hexanoic acid (C₆H₁₂O₂), in various organic solvents. The absence of the bromine atom will influence the overall polarity and intermolecular interactions, but this data provides a useful estimate for solvent selection in experimental designs.

| Solvent | Formula | Type | Solubility of Hexanoic Acid |

| Water | H₂O | Polar Protic | 1.082 g / 100 g[4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[4] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble (~30 mg/mL for deuterated form)[5] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble (~30 mg/mL for deuterated form)[5] |

Note: "Soluble" indicates high miscibility, but precise quantitative values at standard conditions were not specified in the cited sources.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette. It is critical to avoid disturbing the solid pellet at the bottom of the vial.

-

Filter the withdrawn supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Data Calculation:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

References

Stability and Storage of 2-Bromohexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Bromohexanoic acid (CAS No. 616-05-7). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound. This document details the chemical and physical properties, recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its stability is intrinsically linked to its physical and chemical characteristics, which are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [3] |

| Molecular Weight | 195.05 g/mol | [3] |

| Appearance | Colorless to pale yellow or light brown liquid | [1][4] |

| Melting Point | 4 °C | [2] |

| Boiling Point | 136-138 °C at 18 mmHg | [4] |

| Density | 1.37 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.472 | [4] |

| Solubility | Soluble in alcohol and ether; moderately soluble in water. | [1] |

| pKa | 2.97 ± 0.21 (Predicted) | [4] |

Stability Profile and Degradation Pathways

While specific kinetic data on the degradation of this compound is not extensively available in public literature, its stability can be inferred from the chemical nature of α-bromo carboxylic acids. The primary degradation pathways are anticipated to be hydrolysis and photodegradation. The presence of the bromine atom at the alpha position to the carboxyl group makes the compound susceptible to nucleophilic substitution and elimination reactions.[5]

Hydrolytic Degradation

In the presence of water, this compound can undergo hydrolysis to form 2-hydroxyhexanoic acid and hydrogen bromide. This reaction is susceptible to catalysis by both acid and base. Under basic conditions, the carboxylate anion is formed, which can facilitate intramolecular displacement of the bromide ion, or the hydroxide (B78521) ion can directly attack the α-carbon.

Photodegradation

Halogenated organic acids are known to be susceptible to photodegradation. While specific studies on this compound are limited, bromoacetic acids, in general, degrade in the presence of light. The rate of degradation is typically proportional to the number of halogen atoms. Therefore, exposure to UV light should be minimized to prevent the formation of unknown degradation products.

Thermal Degradation

This compound is reported to be stable at moderate temperatures, as indicated by its boiling point.[2] However, at elevated temperatures, thermal decomposition may occur, potentially leading to the elimination of hydrogen bromide to form 2-hexenoic acid, or decarboxylation.

Incompatibility

This compound is incompatible with strong bases, oxidizing agents, and reducing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

The following diagram illustrates the potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling guidelines:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. |

| Light | Protect from light. Store in an opaque or amber container. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. |

| Container | Keep container tightly closed. |

| Ventilation | Store in a well-ventilated area. |

| Incompatibilities | Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on ICH guidelines and are intended as a general framework.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Methanol or Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in 0.1 N HCl and 1 N HCl to a final concentration of approximately 1 mg/mL.

-

Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize with an appropriate amount of base, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in 0.1 N NaOH and 1 N NaOH to a final concentration of approximately 1 mg/mL.

-

Store the solutions at room temperature for a defined period (e.g., 1, 4, 8 hours), monitoring for rapid degradation.

-

At each time point, withdraw an aliquot, neutralize with an appropriate amount of acid, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of 3% H₂O₂ and 30% H₂O₂ to a final concentration of approximately 1 mg/mL.

-

Store the solutions at room temperature for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation:

-

Place a sample of solid or liquid this compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 1, 3, 7 days).

-

At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

-

-

Photodegradation:

-

Expose a sample of this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

At the end of the exposure period, prepare the samples for analysis.

-

The following diagram outlines a typical workflow for a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile degradation products.[6]

Example HPLC Method Parameters (starting point for development):

-

Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Biological Interactions and Signaling Pathways

While this compound is primarily used as a synthetic intermediate, studies on related α-bromoalkanoic acids have revealed interactions with biological pathways. Notably, 2-bromooctanoate, a longer-chain analog, has been shown to be an inhibitor of fatty acid β-oxidation.[7] It is enzymatically converted to 2-bromo-3-ketooctanoyl-CoA, which then irreversibly inhibits the enzyme 3-ketothiolase.[7] This suggests that this compound could potentially interfere with fatty acid metabolism in a similar manner.

Additionally, this compound has been observed to inhibit the synthesis of rhamnolipids in Pseudomonas aeruginosa.[8] Rhamnolipids are virulence factors and are involved in biofilm formation, indicating a potential role for this compound in modulating bacterial quorum sensing and pathogenesis.

The following diagram illustrates the proposed mechanism of inhibition of fatty acid β-oxidation by a 2-bromoalkanoic acid.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its quality and prevent degradation. The primary stability concerns are hydrolysis and photodegradation. Adherence to the recommended storage conditions, including protection from light and moisture, and segregation from incompatible materials, is crucial. The provided experimental protocols for forced degradation studies offer a framework for identifying potential degradation products and developing stability-indicating analytical methods. Further research into the biological activities of this compound may reveal additional applications and considerations for its use in drug development.

References

- 1. CAS 616-05-7: this compound | CymitQuimica [cymitquimica.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Inhibition of fatty acid oxidation by 2-bromooctanoate. Evidence for the enzymatic formation of 2-bromo-3-ketooctanoyl coenzyme A and the inhibition of 3-ketothiolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(S)-2-Bromohexanoic Acid: A Technical Guide to Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromohexanoic acid is a chiral carboxylic acid that serves as a crucial and versatile building block in the landscape of organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise introduction of chiral centers is fundamental to the biological activity of target molecules. This document provides a comprehensive overview of its synthesis, key chemical and physical properties, and its applications, with a focus on providing actionable data and protocols for laboratory and development settings.

Synthesis of (S)-2-Bromohexanoic Acid

The synthesis of enantiomerically pure (S)-2-Bromohexanoic acid is not trivial and typically involves a multi-step process. The most common route begins with the non-stereoselective synthesis of the racemic mixture, followed by a chiral resolution step.

Part 1: Racemic Synthesis via Hell-Volhard-Zelinsky Reaction

The classic method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction transforms an alkyl carboxylic acid into its α-bromo derivative using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position. Subsequent hydrolysis yields the final α-bromo carboxylic acid.

A general workflow for this synthesis is outlined below.

Part 2: Enantioselective Separation by Chiral Resolution

To isolate the desired (S)-enantiomer from the racemic mixture produced by the HVZ reaction, a chiral resolution is performed. This technique relies on the principle that enantiomers react with a pure chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

The process involves:

-

Salt Formation : The racemic this compound is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine). This forms a mixture of two diastereomeric salts: ((R)-acid, (R)-base) and ((S)-acid, (R)-base).

-

Separation : The diastereomeric salts are separated, typically by fractional crystallization, exploiting their different solubilities in a given solvent.

-

Acidification : The separated diastereomeric salt containing the (S)-acid is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure (S)-2-Bromohexanoic acid.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol is based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

-

Hexanoic acid

-

Red phosphorus (or phosphorus tribromide, PBr₃)

-

Bromine (Br₂)

-

Water (H₂O)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place hexanoic acid and a catalytic amount of red phosphorus.

-

Bromination : Heat the mixture gently. Slowly add bromine from the dropping funnel. An exothermic reaction will occur. Control the addition rate to maintain a steady reflux.

-

Reaction Completion : After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases and the color of the reaction mixture fades. This may take several hours.[1]

-

Hydrolysis : Cool the reaction mixture to room temperature. Cautiously and slowly, add water to the flask to hydrolyze the intermediate 2-bromohexanoyl bromide. This step is also exothermic and will produce HBr gas.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing & Drying : Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification : Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield racemic this compound.[2]

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the evolution of HBr gas.

Chemical and Physical Properties

The properties of this compound are summarized below. Data primarily corresponds to the racemic mixture unless specified otherwise.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [3][4] |

| Molecular Weight | 195.05 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 4 °C | [5] |

| Boiling Point | 136-138 °C at 18 mmHg | [5] |

| Density | 1.37 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.472 | [5] |

| Solubility | Soluble in organic solvents like alcohol and diethyl ether; moderately soluble in water. | [2] |

| Optical Rotation ([α]) | The (S)-enantiomer is levorotatory, as indicated by the synonym "(-)-2-Bromocapronic acid". A specific value is not readily available in the cited literature. | [3] |

Applications in Drug Development

(S)-2-Bromohexanoic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. The presence of the bromine atom at the stereogenic center (C2) makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile and stereocontrolled introduction of various functional groups (amines, thiols, azides, etc.), which is a common strategy in the synthesis of complex drug molecules.

Its role as a key building block enables the construction of novel molecular architectures with specific stereochemistry, which is often critical for receptor binding and desired pharmacological activity.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a chemical fume hood.[4]

References

- 1. 2-BROMOOCTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. CAS 616-05-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, (S)- | C6H11BrO2 | CID 6994463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

Racemic DL-2-Bromohexanoic acid characteristics

An In-depth Technical Guide to Racemic DL-2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, analysis, and applications of racemic DL-2-Bromohexanoic acid (CAS No: 616-05-7). It is intended to be a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Characteristics

DL-2-Bromohexanoic acid is an alpha-brominated carboxylic acid. The presence of a bromine atom on the carbon adjacent to the carboxyl group makes it a versatile intermediate for a variety of chemical transformations. It is a colorless to light brown liquid under standard conditions.

Physicochemical Properties

The key quantitative properties of DL-2-Bromohexanoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 616-05-7 | |

| Molecular Formula | C₆H₁₁BrO₂ | |

| Molecular Weight | 195.05 g/mol | |

| InChI Key | HZTPKMIMXLTOSK-UHFFFAOYSA-N | |

| SMILES | CCCCC(Br)C(O)=O | |

| Physical Properties | ||

| Appearance | Colorless to light brown/yellow clear liquid | |

| Melting Point | 4 °C | |

| Boiling Point | 136-138 °C @ 18 mmHg (2.4 kPa) | |

| Density | 1.37 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.472 | |

| Flash Point | 110 °C (230 °F) | |

| Solubility | Soluble in alcohol and diethyl ether; moderately soluble in water. | |

| Safety | ||

| Hazard Class | 8 (Corrosive) | |

| UN Number | 3265 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of DL-2-Bromohexanoic acid. Below is a summary of expected and reported spectral characteristics.

| Technique | Key Features |

| ¹H NMR | -COOH Proton: A highly deshielded, broad singlet typically appearing in the 10-12 ppm region. α-Proton (-CHBr): A triplet around 4.2 ppm, coupled to the adjacent CH₂ group. β, γ, δ Protons (-CH₂-): Multiplets between approximately 1.4-2.2 ppm. Terminal Methyl (-CH₃): A triplet around 0.9 ppm. |

| ¹³C NMR | Carbonyl Carbon (-C=O): Signal in the 170-180 ppm range. α-Carbon (-CHBr): Signal around 40-50 ppm. Alkyl Carbons (-CH₂-, -CH₃): Signals in the 13-35 ppm range. |